REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6](-[c:8]2[n:9][cH:10][cH:11][cH:12][cH:13]2)[n:7]1.[C:20](=[O:21])([OH:22])[O-:23].[CH3:14][N:15]([CH:16]=[O:17])[CH3:18].[CH3:25][CH2:26][O:27][CH2:28][CH3:29].[ClH:19].[Na+:24]>>[c:2]1([CH:16]=[O:17])[cH:3][cH:4][cH:5][c:6](-[c:8]2[n:9][cH:10][cH:11][cH:12][cH:13]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccc(-c2ccccn2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Type
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product
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Smiles
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O=Cc1cccc(-c2ccccn2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |